molecular formula C19H21NO6 B5344637 dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

Cat. No. B5344637
M. Wt: 359.4 g/mol
InChI Key: LVTLPDVTKBJRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate, also known as DDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and inflammation. Specifically, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, this compound has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have neuroprotective effects, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of pure this compound. Additionally, this compound has been found to have a relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate. One area of research could be to further elucidate its mechanism of action, which would provide a better understanding of its potential applications in scientific research. Additionally, research could be conducted to investigate the potential of this compound as a cancer treatment or as a treatment for inflammatory diseases. Finally, research could be conducted to investigate the potential of this compound as a neuroprotective agent for the treatment of neurological disorders.

Synthesis Methods

The synthesis of dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate involves the reaction of 3,4-dimethoxycinnamic acid with 3,5-lutidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with dimethyl sulfate to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

properties

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-10-15(18(21)25-5)17(16(11(2)20-10)19(22)26-6)12-7-8-13(23-3)14(9-12)24-4/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTLPDVTKBJRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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